molecular formula C18H13N3S B2932118 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine CAS No. 371234-15-0

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine

Cat. No.: B2932118
CAS No.: 371234-15-0
M. Wt: 303.38
InChI Key: YVLYGNRANKNEAD-UHFFFAOYSA-N
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Description

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with phenacyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo ring can be reduced under specific conditions to yield dihydroimidazo derivatives.

    Substitution: The phenyl and phenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is unique due to the presence of both phenyl and phenylthio groups, which impart distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-phenyl-3-phenylsulfanylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-3-8-14(9-4-1)16-17(22-15-10-5-2-6-11-15)21-13-7-12-19-18(21)20-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYGNRANKNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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